molecular formula C16H17N3O4 B3004873 Benzyl 2-(6-ethoxypyrimidine-4-carboxamido)acetate CAS No. 2034256-64-7

Benzyl 2-(6-ethoxypyrimidine-4-carboxamido)acetate

Cat. No. B3004873
CAS RN: 2034256-64-7
M. Wt: 315.329
InChI Key: UXBBKBHPWATWSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives is a topic of interest in the field of medicinal chemistry due to their biological activity. For instance, paper describes the synthesis of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives through a nucleophilic substitution reaction. This process involves the reaction of a pyrimidine compound with various substituted aliphatic/aromatic sulfonyl chlorides. Similarly, paper details the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives. These methods could potentially be adapted for the synthesis of Benzyl 2-(6-ethoxypyrimidine-4-carboxamido)acetate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. In paper , the authors investigate the molecular structure of various aminopyrimidine-based multi-component crystalline phases using single-crystal X-ray diffraction. They report on the formation of supramolecular organic frameworks and the different hydrogen bonding networks that contribute to the stability of these structures. Understanding the molecular interactions and the crystal packing of pyrimidine derivatives can provide insights into the design and optimization of new compounds, including Benzyl 2-(6-ethoxypyrimidine-4-carboxamido)acetate.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be influenced by their functional groups and the surrounding chemical environment. Although the papers do not directly address the chemical reactions of Benzyl 2-(6-ethoxypyrimidine-4-carboxamido)acetate, they do provide examples of reactions involving pyrimidine derivatives. For instance, the antioxidant activity of the synthesized compounds in paper is evaluated, indicating that these compounds can participate in redox reactions. Additionally, the reactions described in paper to synthesize various pyrimidine derivatives could shed light on the types of chemical transformations that Benzyl 2-(6-ethoxypyrimidine-4-carboxamido)acetate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are determined by their molecular structure. While the papers provided do not discuss the specific properties of Benzyl 2-(6-ethoxypyrimidine-4-carboxamido)acetate, they do characterize the synthesized compounds using techniques such as IR, NMR, and LC/MS . These techniques are essential for confirming the identity and purity of the compounds and can be used to deduce their physical and chemical properties. Additionally, thermal analysis (TG/DSC) and elemental analysis (EA) are used in paper to study the stability and composition of the crystalline phases, which are important factors in understanding the properties of pyrimidine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research on related pyrimidine compounds includes alternative synthesis methods, such as using commercially available amino pyrimidinone as a starting material (Choi, Kang, & Baek, 2004). Such methods contribute to efficient synthesis strategies for related pyrimidine derivatives.

  • Recyclization Reactions : Pyrimidinium salts, including those structurally similar to Benzyl 2-(6-ethoxypyrimidine-4-carboxamido)acetate, have been studied for their recyclization reactions, indicating potential for diverse chemical transformations (Vardanyan et al., 2011).

  • Solubility Studies : Research has been conducted on the solubility of compounds like 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents, which is crucial for understanding the physical and chemical properties of related compounds (Yao, Xia, & Li, 2017).

Potential Pharmacological Applications

  • Antitumor Activities : Studies on similar pyrimidine derivatives have shown potential antitumor activities, indicating a possible pharmacological application for Benzyl 2-(6-ethoxypyrimidine-4-carboxamido)acetate in cancer research (El-Kalyoubi & Agili, 2020).

  • AChE Inhibiting Activity : Pyrimidine derivatives have been synthesized and evaluated for acetylcholinesterase (AChE) inhibiting activity, suggesting potential in neurodegenerative disease research (Paz et al., 2012).

properties

IUPAC Name

benzyl 2-[(6-ethoxypyrimidine-4-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-2-22-14-8-13(18-11-19-14)16(21)17-9-15(20)23-10-12-6-4-3-5-7-12/h3-8,11H,2,9-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBBKBHPWATWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NCC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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